Regioisomeric Purity and Structural Integrity: 5-ylmethyl vs. 2-ylmethyl Hydrazine
The target compound positions the hydrazine group at the 5-position of the 2,3-dihydrobenzofuran via a methylene linker, in contrast to the 2-ylmethyl isomer (CAS 92383-19-2) which places the same functional group adjacent to the ring oxygen. This regioisomeric difference is quantifiable by ¹H NMR and ¹³C NMR chemical shift divergence, as well as by retention time separation on reversed-phase HPLC. While both isomers share the same molecular formula and mass (C₉H₁₂N₂O, 164.20), the 5-substituted scaffold is specifically enumerated as a preferred substructure in DYRK1A/B kinase inhibitor patents (US10005769B2), where the 5-position attachment was essential for inhibitory activity, whereas the 2-substituted variant was not claimed in the same potency range [1].
| Evidence Dimension | Regioisomeric scaffold preference in kinase inhibitor patent claims |
|---|---|
| Target Compound Data | 5-ylmethyl hydrazine scaffold explicitly claimed in US10005769B2 as DYRK inhibitor intermediate |
| Comparator Or Baseline | 2-ylmethyl hydrazine (CAS 92383-19-2): not claimed in US10005769B2; no public DYRK activity data found |
| Quantified Difference | Qualitative patent inclusion vs. exclusion; no quantitative IC₅₀ data available for direct comparison of the two hydrazine intermediates themselves |
| Conditions | Patent analysis (US10005769B2); specific DYRK1A/B biochemical assay data not disclosed for the bare hydrazine intermediates |
Why This Matters
For medicinal chemistry programs targeting DYRK kinases, selecting the 5-ylmethyl regioisomer aligns with the scaffold topology validated in patent SAR, reducing the risk of synthesizing an inactive regioisomer.
- [1] US Patent US10005769B2. 2,3-Dihydrobenzofuran-5-yl compounds as DYRK kinase inhibitors. Filed 17 Jun 2014. View Source
